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Compound of Interest

Compound Name:
Methyl 2-(bromomethyl)-4-

nitrobenzoate

Cat. No.: B161313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the ortho, meta,

and para isomers of methyl (bromomethyl)nitrobenzoate. These compounds are of interest in

synthetic organic chemistry and drug development, and a clear understanding of their spectral

characteristics is crucial for their identification and differentiation. Due to the limited availability

of complete experimental data for all isomers, this guide combines available data with

comparative analysis of related compounds.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for the ortho,

meta, and para isomers of methyl (bromomethyl)nitrobenzoate. The data for the parent

nitrobenzoate compounds are included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CH₂Br -OCH₃ Solvent

Ortho: Methyl 2-

(bromomethyl)-3-

nitrobenzoate

Expected: ~7.5-

8.2 (m)

Expected: ~4.8-

5.0 (s)

Expected: ~3.9

(s)
CDCl₃

Meta: Methyl 3-

(bromomethyl)-5-

nitrobenzoate

Expected: ~8.0-

8.8 (m)

Expected: ~4.6-

4.8 (s)

Expected: ~4.0

(s)
CDCl₃

Para: Methyl 4-

(bromomethyl)-3-

nitrobenzoate

Expected: ~7.6-

8.5 (m)

Expected: ~4.7-

4.9 (s)

Expected: ~3.9

(s)
CDCl₃

Methyl 3-

nitrobenzoate[1]

7.65-7.50 (m),

8.37-8.28 (m),

8.76 (s)

N/A 3.93 (s) CDCl₃

Methyl 4-

nitrobenzoate[1]
8.13-8.26 (m) N/A 3.94 (s) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-C C=O -CH₂Br -OCH₃ Solvent

Ortho: Methyl

2-

(bromomethyl

)-3-

nitrobenzoate

Expected:

~125-150

Expected:

~164-166

Expected:

~25-30

Expected:

~52-53
CDCl₃

Meta: Methyl

3-

(bromomethyl

)-5-

nitrobenzoate

Expected:

~120-150

Expected:

~163-165

Expected:

~30-35

Expected:

~52-53
CDCl₃

Para: Methyl

4-

(bromomethyl

)-3-

nitrobenzoate

Expected:

~123-152

Expected:

~164-166

Expected:

~30-35

Expected:

~52-53
CDCl₃

Methyl 3-

nitrobenzoate

[1]

124.3, 127.2,

129.5, 131.7,

135.1, 148.1

164.7 N/A 52.6 CDCl₃

Methyl 4-

nitrobenzoate

[1]

123.5, 130.6,

135.4, 150.5
165.1 N/A 52.8 CDCl₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
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Compound C=O Stretch
NO₂ Stretch
(asym/sym)

C-Br Stretch Ar-H Bending

Ortho: Methyl 2-

(bromomethyl)-3-

nitrobenzoate

Expected:

~1720-1730

Expected: ~1530

/ ~1350

Expected: ~650-

700

Expected: ~750-

800

Meta: Methyl 3-

(bromomethyl)-5-

nitrobenzoate

Expected:

~1720-1730

Expected: ~1530

/ ~1350

Expected: ~650-

700

Expected: ~700-

900 (multiple

bands)

Para: Methyl 4-

(bromomethyl)-3-

nitrobenzoate

Expected:

~1720-1730

Expected: ~1530

/ ~1350

Expected: ~650-

700

Expected: ~800-

850

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

Ortho: Methyl 2-

(bromomethyl)-3-nitrobenzoate
Expected: 273/275

Expected: [M-Br]⁺, [M-OCH₃]⁺,

[M-COOCH₃]⁺,

[NO₂C₆H₃CH₂]⁺

Meta: Methyl 3-

(bromomethyl)-5-nitrobenzoate
Expected: 273/275

Expected: [M-Br]⁺, [M-OCH₃]⁺,

[M-COOCH₃]⁺,

[NO₂C₆H₃CH₂]⁺

Para: Methyl 4-

(bromomethyl)-3-nitrobenzoate
Expected: 273/275

Expected: [M-Br]⁺, [M-OCH₃]⁺,

[M-COOCH₃]⁺,

[NO₂C₆H₃CH₂]⁺

Note: Expected values are based on typical ranges for similar functional groups and

substitution patterns. The presence of bromine will result in characteristic M and M+2 isotope

peaks in the mass spectrum with approximately equal intensity.

Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of the

methyl (bromomethyl)nitrobenzoate isomers.
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Spectroscopic Analysis Workflow

Isomer Synthesis

Spectroscopic Analysis
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Caption: Workflow for the synthesis and spectroscopic comparison of isomers.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data

acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0

s, and 16 to 32 scans.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at

a frequency of 100 MHz. A spectral width of 240 ppm and a relaxation delay of 2.0 s are

commonly used, with the number of scans ranging from 1024 to 2048 to achieve a good

signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-

quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the

sample measurement.

3. Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.

Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF)

mass analyzer. The data is collected over a mass-to-charge (m/z) range of 50-500 amu.

Discussion of Spectroscopic Differences
The primary differences in the spectra of the ortho, meta, and para isomers arise from the

varied electronic and steric environments of the protons and carbon atoms due to the relative

positions of the methyl ester, bromomethyl, and nitro substituents on the benzene ring.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to be the most

informative for distinguishing the isomers. The substitution pattern will dictate the multiplicity

and chemical shifts of the aromatic protons. For instance, the para isomer would likely show

a more simplified splitting pattern compared to the ortho and meta isomers. The chemical
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shift of the benzylic protons of the -CH₂Br group will also be influenced by the proximity of

the electron-withdrawing nitro and ester groups.

¹³C NMR: The number of unique signals in the aromatic region of the ¹³C NMR spectrum will

correspond to the symmetry of each isomer. The chemical shifts of the aromatic carbons are

sensitive to the electronic effects of the substituents. The carbon atom directly attached to

the nitro group will be significantly deshielded and appear at a higher chemical shift.

IR Spectroscopy: While the characteristic stretching frequencies of the C=O, NO₂, and C-Br

functional groups will be present in all three isomers, the pattern of the C-H out-of-plane

bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic of the

substitution pattern on the benzene ring.

Mass Spectrometry: The molecular ion peaks will be identical for all three isomers. However,

the relative abundances of the fragment ions may differ due to the influence of the

substituent positions on the stability of the resulting fragment cations. These differences in

the fragmentation patterns can be used to aid in the differentiation of the isomers.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The

expected spectroscopic data are based on established principles and data from related

compounds. For definitive structural confirmation, it is essential to obtain and interpret full

experimental data for each specific isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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